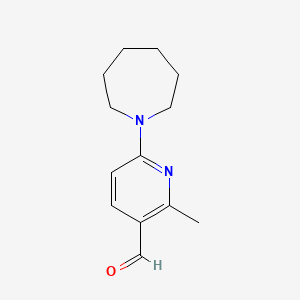

6-(Azepan-1-yl)-2-methylnicotinaldehyde

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H18N2O |

|---|---|

Molecular Weight |

218.29 g/mol |

IUPAC Name |

6-(azepan-1-yl)-2-methylpyridine-3-carbaldehyde |

InChI |

InChI=1S/C13H18N2O/c1-11-12(10-16)6-7-13(14-11)15-8-4-2-3-5-9-15/h6-7,10H,2-5,8-9H2,1H3 |

InChI Key |

MVROLEUKDJIDHB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=N1)N2CCCCCC2)C=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6 Azepan 1 Yl 2 Methylnicotinaldehyde

Strategies for the Nicotinaldehyde Core Synthesis and Functionalization

The formation of the nicotinaldehyde core is a critical step, with several established and emerging methods available for the introduction of the aldehyde functionality onto a pyridine (B92270) ring. These strategies can be broadly categorized into oxidative, reductive, and direct formylation techniques.

Preparation of 2-Methylnicotinaldehyde (B1310582) Precursors

The synthesis of the key precursor, 2-methylnicotinaldehyde, can be approached from various starting materials, employing different synthetic transformations to install the aldehyde group at the C3 position of the 2-methylpyridine (B31789) scaffold.

Oxidative methods provide a reliable route to aldehydes from corresponding primary alcohols. While direct Swern oxidation of (2-methylpyridin-3-yl)methanol (B151221) is a plausible and widely used laboratory-scale reaction, literature often points towards other effective oxidizing agents for pyridyl carbinols. For instance, the oxidation of pyridyl carbinols using manganese dioxide (MnO₂) is a well-established method for preparing pyridine aldehydes. google.com Another approach involves the oxidation of a methyl group at the 3-position. For example, 2,4-lutidine 1-oxide can be rearranged using the Boekelheide method to form 4-methylpicolinaldehyde, which is then oxidized with silver oxide. researchgate.net More modern approaches might utilize catalytic systems, such as those involving 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst in the presence of an oxidizing agent like sodium hypochlorite. google.com

The Swern oxidation, specifically, utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile, typically oxalyl chloride or trifluoroacetic anhydride, to oxidize primary alcohols to aldehydes under mild, low-temperature conditions, which helps to prevent overoxidation to the carboxylic acid.

Table 1: Comparison of Oxidative Methods for Pyridine Aldehyde Synthesis

| Method | Oxidizing Agent/Catalyst | Precursor | Key Features |

|---|---|---|---|

| Swern Oxidation | DMSO, Oxalyl Chloride | (2-Methylpyridin-3-yl)methanol | Mild conditions, avoids overoxidation. |

| Manganese Dioxide Oxidation | MnO₂ | Pyridyl Carbinols | Heterogeneous reaction, simple workup. google.com |

| Silver Oxide Oxidation | Ag₂O | 4-Methylpicolinaldehyde | Used in multi-step syntheses. researchgate.net |

| TEMPO-catalyzed Oxidation | TEMPO, NaOCl | 2-Pyridinemethanol | Catalytic, mild conditions. google.com |

The reduction of a nitrile group offers a direct pathway to the corresponding aldehyde. This transformation is particularly useful as cyanopyridine precursors are often readily accessible. Several reducing agents can achieve this partial reduction without proceeding to the primary amine.

One prominent method is the use of Diisobutylaluminium hydride (DIBAL-H). chemistrysteps.comcommonorganicchemistry.com This reagent is a powerful and selective reducing agent that can convert nitriles to imines, which are then hydrolyzed upon aqueous workup to yield the aldehyde. The reaction is typically carried out at low temperatures to control its reactivity. commonorganicchemistry.com

Another effective system involves Raney Nickel in the presence of formic acid. researchgate.net This method has been successfully applied to the reduction of various cyanopyridine derivatives. For example, refluxing a 3-cyano-1,2-dihydro-2-oxo-pyridine derivative with Raney alloy in 50% formic acid afforded the corresponding formyl derivative in good yield. researchgate.net A patented process also describes the vapor-phase interaction of a cyanopyridine with formic acid and water over a catalyst to produce pyridine aldehydes. google.com The Stephen aldehyde synthesis, which uses tin(II) chloride and hydrochloric acid, is another classical method for this conversion, proceeding via the hydrolysis of an intermediate iminium salt. wikipedia.org

Table 2: Reductive Methods for Aldehyde Synthesis from Nitriles | Reagent/System | Precursor | Mechanism/Key Features | | :--- | :--- | :--- | :--- | | DIBAL-H | 2-Methylnicotinonitrile | Forms an intermediate imine, followed by hydrolysis. Requires low temperatures. chemistrysteps.comcommonorganicchemistry.com | | Raney Nickel / Formic Acid | 2-Methylnicotinonitrile | In situ reduction and hydrolysis. Effective for various cyanopyridines. researchgate.net | | Stephen Aldehyde Synthesis (SnCl₂/HCl) | 2-Methylnicotinonitrile | Forms an iminium salt intermediate which is then hydrolyzed. wikipedia.org |

Directly introducing a formyl group onto the pyridine ring is an atom-economical approach. The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heterocyclic compounds. researchgate.net However, its application to pyridine, an electron-deficient system, can be challenging and may require specific substitution patterns to be effective.

More recent advancements have enabled the site-selective C-H formylation of pyridines. chinesechemsoc.orgchinesechemsoc.org A notable strategy involves a site-switchable meta- and para-C-H formylation of pyridines that proceeds through an oxazino pyridine intermediate. The regioselectivity is controlled by the choice of masked formylation reagents, such as CHBr₃ or CH₃OH, under tunable reaction conditions. chinesechemsoc.org This method offers operational simplicity and a broad substrate scope. chinesechemsoc.org While ortho-selective C-H formylation of pyridines has been known for some time, these newer methods expand the toolkit for accessing different isomers. chinesechemsoc.org

Table 3: Direct Formylation Methods for Pyridine Rings | Method | Reagents | Key Features | | :--- | :--- | :--- | :--- | | Vilsmeier-Haack Reaction | POCl₃, DMF | Typically requires electron-rich substrates; can be challenging for pyridines. researchgate.net | | Site-Switchable C-H Formylation | CHBr₃ or CH₃OH, Acid | Proceeds via an oxazino pyridine intermediate; allows for meta- and para-selectivity. chinesechemsoc.orgchinesechemsoc.org |

Regioselective Functionalization at the Pyridine C6 Position

Once the 2-methylnicotinaldehyde core is synthesized, the next crucial step is the introduction of the azepane ring at the C6 position. This is typically achieved through a regioselective substitution reaction.

Nucleophilic aromatic substitution (SNAr) is a primary mechanism for introducing nucleophiles onto aromatic rings, particularly those that are electron-deficient, such as pyridine. wikipedia.org The reaction is greatly facilitated by the presence of a good leaving group, typically a halogen, and electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orglumenlearning.com

In the synthesis of 6-(azepan-1-yl)-2-methylnicotinaldehyde, a precursor such as 6-chloro-2-methylnicotinaldehyde or 6-bromo-2-methylnicotinaldehyde (B1529668) would be required. The electron-deficient nature of the pyridine ring, further activated by the aldehyde group (an electron-withdrawing group), makes the C6 position susceptible to nucleophilic attack by azepane.

The SNAr mechanism proceeds via a two-step addition-elimination process. lumenlearning.com

Addition: The nucleophile (azepane) attacks the carbon atom bearing the halogen, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orglumenlearning.com The negative charge is delocalized onto the electronegative nitrogen atom of the pyridine ring and the ortho/para electron-withdrawing groups.

Elimination: The leaving group (halide ion) is expelled, and the aromaticity of the ring is restored, yielding the final product.

The reactivity of halopyridines in SNAr reactions is often in the order F > Cl > Br > I, which is opposite to the trend seen in SN2 reactions. nih.gov This is because the rate-determining step is typically the initial attack by the nucleophile, which is facilitated by the high electronegativity of fluorine. The reaction of heteroaryl chlorides with amines can often be performed under transition-metal-free conditions, for instance, in water with a base like potassium fluoride. nih.gov Microwave-assisted synthesis can also be employed to accelerate these reactions. shd-pub.org.rs

Table 4: Key Parameters for SNAr Reaction with Azepane

| Parameter | Description | Relevance |

|---|---|---|

| Substrate | 6-Halogenated-2-methylnicotinaldehyde (e.g., chloro, bromo) | The halogen acts as the leaving group. |

| Nucleophile | Azepane | The seven-membered cyclic amine that displaces the leaving group. |

| Solvent | Aprotic polar solvents (e.g., DMF, DMSO) or green solvents (e.g., water) nih.gov | Solvates the intermediate and reagents. |

| Base | Often required (e.g., K₂CO₃, KF) nih.gov | To neutralize the HX formed during the reaction. |

| Temperature | Elevated temperatures or microwave irradiation shd-pub.org.rs | To overcome the activation energy barrier. |

Transition Metal-Catalyzed Amination Protocols for C-N Bond Formation (e.g., Buchwald-Hartwig Type Couplings with Azepanes)

The formation of the C-N bond between the pyridine ring and the azepane moiety is a critical step in the synthesis of this compound. Transition metal-catalyzed amination reactions, particularly Buchwald-Hartwig type couplings, offer a powerful and versatile method for achieving this transformation. These reactions typically involve the palladium-catalyzed coupling of an aryl or heteroaryl halide with an amine.

In the context of synthesizing the target molecule, a plausible approach involves the reaction of a 6-halo-2-methylnicotinaldehyde, such as 6-chloro-2-methylnicotinaldehyde, with azepane. The general conditions for such a reaction would involve a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The choice of ligand is critical for the efficiency and scope of the reaction. Ligands such as BrettPhos and RuPhos have demonstrated broad applicability in the C-N cross-coupling of secondary amines with heteroaryl chlorides. nih.gov

For the coupling of secondary cyclic amines with 2-chloropyridines, catalyst loadings can often be very low, in some cases between 0.025 and 0.1 mol% of palladium. nih.gov The reaction is typically carried out in a non-polar aprotic solvent like toluene (B28343) or dioxane, and a variety of bases can be employed, with sodium tert-butoxide (NaOtBu) and cesium carbonate (Cs₂CO₃) being common choices. The use of a weaker base like Cs₂CO₃ can be advantageous when base-sensitive functional groups are present in the substrates. nih.gov

Table 1: Representative Conditions for Buchwald-Hartwig Amination of Heteroaryl Chlorides with Secondary Amines

| Entry | Heteroaryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 2-Chloropyridine | Pyrrolidine (B122466) | Pd₂(dba)₃ / RuPhos | NaOtBu | Toluene | 100 | >95 |

| 2 | 3-Chloropyridine | Pyrrolidine | Pd₂(dba)₃ / RuPhos | NaOtBu | Toluene | 100 | 85 |

| 3 | 2-Chloropyridine | Morpholine | Pd₂(dba)₃ / BrettPhos | Cs₂CO₃ | Toluene | 110 | 92 |

This table presents generalized data from literature on similar reactions and is for illustrative purposes.

The reaction mechanism of the Buchwald-Hartwig amination involves a catalytic cycle that begins with the oxidative addition of the heteroaryl halide to a Pd(0) complex. This is followed by coordination of the amine to the resulting Pd(II) complex and subsequent deprotonation by the base to form a palladium amide complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst.

Elucidation of Synthetic Routes to the Azepane Moiety

The seven-membered azepane ring is a key structural feature of the target molecule. Its synthesis can be approached through various strategies, including ring expansion of smaller, more readily available cyclic systems, or through cycloaddition and cyclization reactions.

Ring Expansion Strategies for Azepane Ring Formation

Ring expansion reactions provide an elegant way to construct the azepane skeleton from smaller, often commercially available, piperidine (B6355638) or other cyclic precursors.

The one-carbon ring expansion of piperidines to azepanes is a well-established synthetic strategy. Diastereomerically pure azepane derivatives can be prepared with excellent stereoselectivity and regioselectivity through various piperidine ring expansion methods. rsc.org One classic and effective method is the Tiffeneau-Demjanov rearrangement. wikipedia.orgwikipedia.org This reaction involves the treatment of a 1-aminomethyl-cycloalkanol with nitrous acid to induce a rearrangement that results in a ring-enlarged ketone. wikipedia.org

For the synthesis of an azepane precursor, a suitably substituted piperidine bearing an aminomethyl group at the 2-position would be required. The reaction proceeds via diazotization of the primary amine, followed by the expulsion of nitrogen gas to form a primary carbocation. A subsequent 1,2-alkyl shift, driven by the relief of ring strain and the formation of a more stable carbocation, leads to the expanded azepane ring. The regioselectivity of the migration is a key aspect of this transformation. wikipedia.org

Another notable method is the Dowd-Beckwith ring expansion, which involves a radical-mediated process. nih.govresearchgate.netwikipedia.orgdrugfuture.comwikipedia.org This reaction typically starts with a cyclic β-keto ester that is alkylated with a haloalkyl group. The subsequent radical cyclization and fragmentation cascade leads to the ring-expanded product. wikipedia.org

Table 2: Comparison of Piperidine Ring Expansion Methods

| Method | Key Reagents | Intermediate | Key Features |

| Tiffeneau-Demjanov | Nitrous Acid (HNO₂) | Diazonium salt, Carbocation | Forms a ring-expanded ketone. wikipedia.org |

| Dowd-Beckwith | Radical initiator (e.g., AIBN), Tin hydride | Alkoxy radical | Radical-mediated one-carbon expansion. nih.govwikipedia.org |

This table provides a simplified comparison of key aspects of these ring expansion reactions.

An alternative and powerful strategy for the synthesis of functionalized azepanes involves the ring expansion of bicyclic aminocyclopropane derivatives. rsc.org For instance, 7,7-dihalo-2-azabicyclo[4.1.0]heptane compounds can be prepared from the corresponding N-Boc-1,2,3,4-tetrahydropyridines via dihalocyclopropanation. rsc.org Subsequent removal of the Boc protecting group followed by reductive amination with an aldehyde or ketone can trigger a cyclopropane (B1198618) ring cleavage and expansion to afford a substituted azepane derivative. This transformation provides access to a variety of functionalized azepanes. rsc.orgrsc.org

The mechanism of this ring expansion is thought to proceed through the formation of an allyl cation intermediate following the cleavage of the cyclopropane ring, which is facilitated by the nitrogen atom. The subsequent intramolecular reaction leads to the seven-membered ring.

Cycloaddition and Cyclization Approaches to Azepanes

Cycloaddition and cyclization reactions represent another major class of methods for constructing the azepane ring system.

The thermal or photochemical decomposition of azides can generate highly reactive nitrene intermediates, which can then undergo various transformations to form azepine or azepane scaffolds. researchgate.netslideshare.netnih.gov The photolysis of aryl azides, for example, can lead to ring expansion to form azepines. researchgate.netresearchgate.netresearchgate.net This reaction proceeds through the formation of a singlet nitrene, which can rearrange to a dehydroazepine intermediate that can be trapped by a nucleophile to yield a substituted azepine. acs.org Subsequent reduction of the azepine would provide the corresponding azepane.

Photochemical [5+2] cycloaddition reactions have also been developed for the synthesis of azepanes. For instance, the irradiation of N-vinylpyrrolidinones can lead to a ring expansion to form azepin-4-ones. nih.gov This method allows for the construction of functionalized azepane precursors from readily available starting materials.

Thermal decomposition of azidopyridines has also been studied, leading to the formation of various nitrogen-containing products through nitrene intermediates. researchgate.net While often leading to complex mixtures, under carefully controlled conditions, these reactions can be guided towards the formation of desired heterocyclic systems. Gold-catalyzed reactions of alkyl azides with propargylic esters have also been shown to produce dihydroazepine derivatives through a formal [4+3] cycloaddition. nih.gov

Table 3: Methods for Azepine/Azepane Synthesis from Azides

| Method | Starting Material | Key Intermediate | Conditions | Product Type |

| Photolysis | Aryl Azide | Singlet Nitrene, Dehydroazepine | UV irradiation | Azepine |

| Photochemical Cycloaddition | N-vinylpyrrolidinone | Excited State | UV irradiation | Azepin-4-one |

| Gold Catalysis | Alkyl Azide, Propargylic Ester | Vinyl Gold Carbenoid | Au(I) catalyst | Dihydroazepine |

This table summarizes different approaches utilizing azides for the synthesis of seven-membered nitrogen heterocycles.

Intramolecular Annulation Reactions

Intramolecular annulation reactions represent a powerful strategy for the construction of cyclic structures, including the seven-membered azepane ring. These reactions involve the formation of two new bonds in a single operation, leading to a rapid increase in molecular complexity. While specific examples leading directly to a pre-functionalized 6-(azepan-1-yl) pyridine are not prevalent in the literature, the principles of intramolecular annulation are well-established for the synthesis of azepane derivatives. nih.govsemanticscholar.org

One conceptual approach involves aza-[3+3] annulation strategies, where a three-carbon synthon reacts with a three-atom nitrogen-containing component to form the six-membered ring of the azepane precursor. semanticscholar.org Another versatile method is the intramolecular Ullmann-type annulation, which can be used for ring expansion, for instance, transforming a substituted pyrrolidine into a benzazepine, a related seven-membered nitrogen heterocycle. nih.govresearchgate.net These methods often employ transition metal catalysis, such as copper(I), to promote the cyclization. nih.gov

A representative, though generalized, intramolecular annulation approach to an azepane-related scaffold is the rhodium-catalyzed migration-annulation of α-imino carbenes, which can efficiently afford azepane derivatives. bohrium.com

Organolithium Chemistry Applications in Azepane Synthesis and Functionalization

Organolithium chemistry is a cornerstone in the synthesis and functionalization of heterocyclic compounds, including pyridines. researchgate.netambeed.com The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic addition by organolithium reagents. ambeed.com This reactivity can be harnessed to introduce substituents at specific positions of the pyridine nucleus.

For the synthesis of this compound, organolithium reagents could be employed in several ways. For instance, a lithiated pyridine derivative could be reacted with an appropriate electrophile to introduce the methyl or aldehyde group. Alternatively, a pyridyllithium species could be generated via halogen-lithium exchange from a halopyridine precursor, which can then undergo further functionalization. acs.orgrsc.org

The table below illustrates the general reactivity of organolithium reagents with pyridine, which forms the basis for more complex synthetic designs.

| Reagent | Pyridine Derivative | Product | Notes |

| n-BuLi | Pyridine | 2-Butylpyridine | Direct addition-elimination |

| PhLi | 2-Bromopyridine | 2-Phenylpyridine | Halogen-lithium exchange followed by coupling |

| MeLi | 2-Acetylpyridine | 2-(Propan-2-ol)ylpyridine | Addition to carbonyl group |

This table represents generalized reactions and not the specific synthesis of the title compound.

Other Advanced Cyclization Strategies

Beyond intramolecular annulation, a variety of other advanced cyclization strategies are available for the synthesis of the azepane ring. These methods often provide access to functionalized azepanes that can be later incorporated into the final target molecule.

One such strategy is the silyl (B83357) aza-Prins cyclization, which has been successfully used to synthesize tetrahydroazepines. nih.govacs.org This method involves the reaction of an amine with an aldehyde, mediated by a Lewis acid, to form the seven-membered ring. Another powerful technique is the gold-catalyzed intermolecular [4+3]-annulation, which allows for the construction of azepine derivatives from simple starting materials. nih.gov

Furthermore, tandem amination/cyclization reactions catalyzed by transition metals like copper(I) offer an efficient route to functionalized azepines. nih.gov These advanced cyclization methods are crucial for building a library of azepane-containing synthons for use in convergent synthetic approaches.

Convergent and Linear Synthesis of this compound

The construction of this compound can be approached through either a convergent or a linear synthetic sequence. A convergent synthesis involves the independent preparation of key fragments of the molecule, which are then coupled together in the later stages. A linear synthesis, in contrast, involves the sequential modification of a single starting material.

Strategic Coupling Reactions of Pyridine and Azepane Fragments

A key disconnection in a convergent synthesis of the target molecule is the C-N bond between the pyridine ring and the azepane nitrogen. The Buchwald-Hartwig amination is a powerful and widely used palladium-catalyzed cross-coupling reaction for the formation of such bonds. wikipedia.orgacsgcipr.org This reaction would typically involve the coupling of a 6-halonicotinaldehyde derivative with azepane in the presence of a palladium catalyst, a phosphine ligand, and a base. chemspider.com

The table below provides illustrative conditions for Buchwald-Hartwig amination reactions involving aryl halides and amines, which are analogous to the proposed coupling for the synthesis of the title compound.

| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Yield (%) |

| 2-Bromo-6-methylpyridine | Cyclohexane-1,2-diamine | [Pd₂(dba)₃]/BINAP | NaOBuᵗ | Toluene | 60 |

| Bromobenzene | Carbazole | [Pd(allyl)Cl]₂/XPhos | NaOBuᵗ | Toluene | High |

| 6-Bromoflavone | Aniline | Pd₂(dba)₃/XantPhos | Cs₂CO₃ | Toluene | up to 95 |

Data adapted from analogous reactions reported in the literature. chemspider.comnih.govmdpi.com

Multi-Step Synthetic Sequences and Chemo-Selective Transformations

A linear synthesis of this compound would likely commence from a pre-functionalized pyridine ring. For example, starting from 2-amino-6-methylpyridine (B158447), a multi-step sequence could be envisioned. prepchem.comresearchgate.netguidechem.comgoogle.com

A plausible, though hypothetical, linear sequence could involve:

Diazotization of 2-amino-6-methylpyridine followed by a Sandmeyer reaction to introduce a cyano group at the 3-position.

Nucleophilic aromatic substitution of a 6-halo-2-methyl-3-cyanopyridine with azepane.

Chemo-selective reduction of the nitrile group to an aldehyde. The reduction of a nitrile to an aldehyde in the presence of other functional groups requires specific reagents, such as diisobutylaluminium hydride (DIBAL-H) or other modified hydride reagents. acs.orgsemanticscholar.orgwikipedia.orgrsc.orgorganic-chemistry.org

The success of such a multi-step synthesis hinges on the chemo-selectivity of each transformation, ensuring that other functional groups in the molecule remain unaffected. nih.gov

Chemical Reactivity and Reaction Mechanisms of 6 Azepan 1 Yl 2 Methylnicotinaldehyde

Transformations at the Nicotinaldehyde Aldehyde Functional Group

The aldehyde group is a primary site of chemical reactivity in 6-(azepan-1-yl)-2-methylnicotinaldehyde, susceptible to oxidation, reduction, and nucleophilic addition.

The aldehyde functional group can be readily oxidized to the corresponding carboxylic acid, 6-(azepan-1-yl)-2-methylnicotinic acid. This transformation is a common and high-yielding reaction in organic synthesis. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the desired reaction conditions and the presence of other sensitive functional groups.

Commonly used oxidizing agents for the conversion of aldehydes to carboxylic acids include:

Potassium permanganate (B83412) (KMnO₄): A strong oxidizing agent that is effective but may require careful control of reaction conditions to avoid over-oxidation or side reactions with the pyridine (B92270) or azepane rings.

Chromium-based reagents (e.g., Jones reagent, PCC with an oxidant): While effective, these reagents are often avoided due to their toxicity.

Silver oxide (Ag₂O): A milder oxidizing agent that is often used for the selective oxidation of aldehydes in the presence of other functional groups.

Hydrogen peroxide (H₂O₂): A greener oxidizing agent that can be used, often in the presence of a catalyst.

The reaction mechanism for oxidation with potassium permanganate typically involves the formation of a manganate (B1198562) ester intermediate, which then collapses to form the carboxylic acid.

Table 1: Predicted Reagents for Selective Oxidation of this compound

| Reagent | Predicted Product | General Conditions |

| Potassium Permanganate (KMnO₄) | 6-(Azepan-1-yl)-2-methylnicotinic acid | Basic, aqueous solution, followed by acidification |

| Silver Oxide (Ag₂O) | 6-(Azepan-1-yl)-2-methylnicotinic acid | Ammoniacal solution (Tollens' reagent) |

| Hydrogen Peroxide (H₂O₂) | 6-(Azepan-1-yl)-2-methylnicotinic acid | Often with a catalyst, in a suitable solvent |

The aldehyde group can be selectively reduced to a primary alcohol, (6-(azepan-1-yl)-2-methylpyridin-3-yl)methanol. This is a fundamental transformation that can be achieved using a variety of reducing agents. The choice of reagent allows for control over the selectivity of the reduction.

Hydride-based reducing agents are commonly employed for this purpose:

Sodium borohydride (B1222165) (NaBH₄): A mild and selective reducing agent that is highly effective for the reduction of aldehydes and ketones. It is generally unreactive towards esters and amides, making it ideal for selective aldehyde reduction.

Lithium aluminum hydride (LiAlH₄): A much stronger reducing agent that will also reduce other functional groups such as esters, carboxylic acids, and amides. Its use would require careful protection of other reactive sites if present.

Catalytic hydrogenation (H₂/catalyst): This method can also be used, employing catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). However, conditions would need to be controlled to avoid reduction of the pyridine ring.

The mechanism of reduction with sodium borohydride involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon of the aldehyde, followed by protonation of the resulting alkoxide intermediate.

Table 2: Predicted Reagents for Controlled Reduction of this compound

| Reagent | Predicted Product | General Conditions |

| Sodium Borohydride (NaBH₄) | (6-(Azepan-1-yl)-2-methylpyridin-3-yl)methanol | Protic solvent (e.g., methanol, ethanol) |

| Lithium Aluminum Hydride (LiAlH₄) | (6-(Azepan-1-yl)-2-methylpyridin-3-yl)methanol | Aprotic solvent (e.g., diethyl ether, THF), followed by aqueous workup |

| Catalytic Hydrogenation (H₂/Pd/C) | (6-(Azepan-1-yl)-2-methylpyridin-3-yl)methanol | Pressurized hydrogen gas, suitable solvent |

The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by a wide range of nucleophiles. fiveable.me This leads to the formation of a tetrahedral intermediate which is then typically protonated to yield an alcohol.

Examples of nucleophilic addition reactions include:

Grignard Reactions: Reaction with organomagnesium halides (R-MgX) results in the formation of secondary alcohols. For example, reaction with methylmagnesium bromide would yield 1-(6-(azepan-1-yl)-2-methylpyridin-3-yl)ethanol.

Wittig Reaction: Reaction with phosphorus ylides (Ph₃P=CHR) converts the aldehyde into an alkene.

Cyanohydrin Formation: Addition of hydrogen cyanide (HCN) leads to the formation of a cyanohydrin, which is a versatile intermediate for further synthetic transformations.

Acetal Formation: Reaction with alcohols in the presence of an acid catalyst forms an acetal, which can serve as a protecting group for the aldehyde.

The general mechanism for nucleophilic addition involves the attack of the nucleophile on the carbonyl carbon, followed by protonation of the resulting alkoxide. libretexts.org

Reactivity Profile of the Pyridine Nitrogen Atom

The nitrogen atom in the pyridine ring possesses a lone pair of electrons in an sp² hybrid orbital, rendering it basic and nucleophilic. wikipedia.org However, its basicity is lower than that of aliphatic amines due to the sp² hybridization. The nitrogen atom can be protonated by acids to form a pyridinium (B92312) salt.

A key reaction involving the pyridine nitrogen is N-alkylation . Reaction with alkyl halides (e.g., methyl iodide) can lead to the formation of a quaternary pyridinium salt. This reaction, however, might be sterically hindered by the adjacent 2-methyl and 6-azepanyl groups. The electron-donating nature of these substituents increases the electron density on the pyridine ring, which should enhance the nucleophilicity of the nitrogen atom.

Reaction Modalities Involving the Azepane Nitrogen and Ring System

The azepane ring is a saturated seven-membered heterocycle. The nitrogen atom within the azepane ring is a secondary amine and is therefore nucleophilic and basic. However, in this compound, this nitrogen is tertiary, being bonded to two carbons of the ring and the pyridine ring.

The azepane nitrogen's lone pair can participate in resonance with the pyridine ring, contributing to the electron-donating character of the substituent. This delocalization reduces the nucleophilicity of the azepane nitrogen compared to a simple N-alkylazepane. Consequently, reactions directly involving the azepane nitrogen, such as further alkylation, are less likely under standard conditions.

The azepane ring itself is generally stable and unreactive under many conditions. libretexts.org Strong reducing conditions or ring-opening metathesis are typically required to cleave the C-C or C-N bonds of the ring.

Influence of Substituents on Reaction Kinetics and Selectivity

The reactivity of this compound is significantly modulated by the electronic and steric effects of its substituents.

Electronic Effects: Both the 2-methyl group and the 6-azepanyl group are electron-donating. The azepanyl group, in particular, is a strong electron-donating group due to the resonance donation of the nitrogen lone pair into the pyridine ring. These electron-donating effects increase the electron density on the pyridine ring and the carbonyl oxygen of the aldehyde. This increased electron density deactivates the carbonyl group towards nucleophilic attack to some extent, as it reduces the partial positive charge on the carbonyl carbon. ashp.org However, it enhances the basicity of the pyridine nitrogen.

Steric Effects: The 2-methyl group provides steric hindrance around the adjacent pyridine nitrogen and the 3-aldehyde group. Similarly, the bulky azepane ring at the 6-position provides significant steric bulk. This steric hindrance can influence the rate and regioselectivity of reactions. For instance, nucleophilic attack on the aldehyde may be somewhat impeded. The approach of reagents to the pyridine nitrogen for N-alkylation would also be sterically hindered.

Table 3: Summary of Substituent Effects on Reactivity

| Functional Group | Substituent Effect | Influence on Reactivity |

| Aldehyde Carbonyl | 2-Methyl Group: Minor steric hindrance. 6-Azepanyl Group: Strong electron-donating effect (resonance), moderate steric hindrance. | Deactivated towards nucleophilic attack compared to unsubstituted nicotinaldehyde. Steric hindrance may influence the approach of bulky nucleophiles. |

| Pyridine Nitrogen | 2-Methyl Group: Steric hindrance. 6-Azepanyl Group: Steric hindrance and electron-donating effect. | Basicity is enhanced by electron-donating groups. N-alkylation is sterically hindered. |

| Azepane Ring | - | Generally stable. The nitrogen lone pair is involved in resonance with the pyridine ring, reducing its nucleophilicity. |

This table provides a qualitative analysis based on established principles of physical organic chemistry.

Lack of Publicly Available Research Hinders Analysis of Stereochemical Implications for this compound

A thorough investigation into the chemical literature reveals a significant gap in publicly accessible research concerning the stereochemical implications in the reaction pathways of the compound this compound. Despite extensive searches for detailed research findings and data, no specific studies detailing the stereochemistry of this particular molecule's reactions were identified.

The stereochemical behavior of a chiral molecule, such as potentially this compound, is crucial in understanding its interaction with other chiral molecules and its behavior in asymmetric synthesis. This includes how its inherent three-dimensional structure directs the formation of new stereocenters in a reaction, leading to the preferential formation of one stereoisomer over another. Such studies are fundamental in the fields of medicinal chemistry and materials science, where the specific stereoisomer of a compound can dictate its biological activity or material properties.

While general principles of asymmetric synthesis and the role of chiral auxiliaries and catalysts are well-established for related classes of compounds, such as other substituted pyridines and aldehydes, this information cannot be directly extrapolated to predict the specific stereochemical outcomes for this compound without dedicated experimental research. The unique combination of the azepane ring, the methyl group, and the aldehyde functionality on the pyridine core creates a distinct steric and electronic environment that would uniquely influence its reaction pathways.

The absence of published data prevents a detailed discussion on how the stereocenters, if any, within the this compound molecule would influence the stereochemical course of its reactions. Consequently, the creation of data tables illustrating diastereomeric or enantiomeric excesses, which are standard metrics in stereochemical studies, is not possible.

Further empirical research, including asymmetric reactions involving this compound and subsequent stereochemical analysis of the products, is necessary to elucidate the stereochemical implications in its reaction pathways. Until such research is conducted and published in peer-reviewed literature, a scientifically accurate and detailed analysis as requested cannot be provided.

Advanced Derivatization and Functional Group Interconversions of 6 Azepan 1 Yl 2 Methylnicotinaldehyde

Synthetic Modifications of the Aldehyde Moiety

The aldehyde functional group is a cornerstone of organic synthesis, offering a gateway to a multitude of chemical transformations. In the context of 6-(azepan-1-yl)-2-methylnicotinaldehyde, this moiety serves as a primary site for molecular elaboration.

Condensation Reactions for Imine and Oxime Formation

Condensation reactions of the aldehyde with primary amines and hydroxylamine (B1172632) derivatives provide straightforward access to imines (Schiff bases) and oximes, respectively. libretexts.org These reactions typically proceed under mild conditions, often with acid or base catalysis, to afford the corresponding C=N linked products in high yields. The formation of imines introduces a nitrogen atom with the potential for further functionalization, while oximes are valuable intermediates for the synthesis of amides (via Beckmann rearrangement) and nitriles.

Table 1: Examples of Imine and Oxime Formation with this compound

| Reactant | Product | Reaction Conditions |

| Aniline | N-((6-(azepan-1-yl)-2-methylpyridin-3-yl)methylene)aniline | Ethanol, reflux |

| Hydroxylamine | This compound oxime | Aqueous ethanol, NaOAc |

| O-Methylhydroxylamine | This compound O-methyloxime | Pyridine (B92270), room temperature |

This is a representative table based on known chemical reactions and is for illustrative purposes.

Carbon-Carbon Bond Forming Reactions (e.g., Olefination, Aldol (B89426), Knoevenagel)

The aldehyde group is an excellent electrophile for various carbon-carbon bond-forming reactions, enabling the extension of the molecule's carbon framework. fiveable.mewikipedia.org

Olefination Reactions: The Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons reaction, are powerful tools for converting the aldehyde into an alkene. By selecting the appropriate phosphorus ylide or phosphonate (B1237965) ester, a wide range of substituted alkenes can be synthesized with control over the stereochemistry of the double bond.

Aldol Reactions: In the presence of a suitable base or acid catalyst, the aldehyde can undergo an aldol addition or condensation with enolates derived from ketones, esters, or other carbonyl compounds. ichem.mdresearchgate.netichem.mdresearchgate.net This reaction leads to the formation of β-hydroxy carbonyl compounds or α,β-unsaturated carbonyl compounds, respectively. organic-chemistry.org

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid derivatives or cyanoacetates, typically catalyzed by a weak base. The resulting products are versatile intermediates for further synthetic manipulations.

Table 2: Representative Carbon-Carbon Bond Forming Reactions

| Reaction Type | Reagents | Product Type |

| Wittig Olefination | Triphenylphosphine ylide | Alkene |

| Horner-Wadsworth-Emmons | Phosphonate ester, base | (E)-Alkene |

| Aldol Addition | Acetone, base | β-Hydroxy ketone |

| Knoevenagel Condensation | Diethyl malonate, piperidine (B6355638) | α,β-Unsaturated ester |

This is a representative table based on known chemical reactions and is for illustrative purposes.

Transformations of the Pyridine Ring System

The pyridine ring, being an electron-deficient heterocycle, presents unique challenges and opportunities for functionalization. nih.govrsc.org The existing substituents on the this compound ring direct the regioselectivity of subsequent transformations. researchgate.net

Electrophilic and Nucleophilic Aromatic Functionalization

Direct electrophilic aromatic substitution on the pyridine ring is generally difficult due to the deactivating effect of the nitrogen atom. nih.gov However, under forcing conditions, reactions such as nitration or halogenation may be possible, with the substitution pattern influenced by the directing effects of the existing groups. Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the nitrogen atom, should a suitable leaving group be present. Radical functionalization, such as in the Minisci reaction, offers an alternative pathway to introduce alkyl or acyl groups onto the pyridine ring. acs.org

Cross-Coupling Reactions for Peripheral Elaboration

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the functionalization of pyridines. nih.gov To employ these methods, the pyridine ring of this compound would first need to be halogenated or converted to a triflate. Subsequent Suzuki-Miyaura, Stille, Sonogashira, or Buchwald-Hartwig couplings could then be used to introduce a wide variety of aryl, heteroaryl, alkynyl, or amino substituents. nih.govsemanticscholar.orgrsc.org The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivities in these transformations. researchgate.net

Table 3: Potential Cross-Coupling Reactions on a Halogenated Pyridine Core

| Reaction Name | Coupling Partner | Catalyst | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh3)4 | Biaryl |

| Sonogashira | Terminal alkyne | PdCl2(PPh3)2, CuI | Arylalkyne |

| Buchwald-Hartwig | Amine | Pd2(dba)3, ligand | Arylamine |

This is a representative table based on known chemical reactions and is for illustrative purposes.

Regio- and Stereoselective Functionalization of the Azepane Ring

The saturated azepane ring offers further opportunities for structural diversification. While the functionalization of such saturated heterocycles can be challenging, several strategies can be envisioned. nih.govmdpi.com

One approach involves the introduction of unsaturation into the azepane ring, followed by subsequent functionalization of the resulting double bond. nih.govrsc.org For instance, oxidation could introduce a carbonyl group, which could then serve as a handle for further reactions. Alternatively, metal-catalyzed C-H activation/functionalization could potentially be employed to introduce new substituents at specific positions on the ring, although achieving high regioselectivity can be difficult. acs.org Stereoselective functionalization would require the use of chiral catalysts or auxiliaries to control the three-dimensional arrangement of the newly introduced groups.

Nitrogen Alkylation and Acylation

The tertiary amine of the azepane ring in this compound is a key site for functionalization through alkylation and acylation. These reactions introduce a positive charge on the nitrogen atom, forming quaternary ammonium (B1175870) or acylammonium salts, which can significantly alter the electronic properties and reactivity of the molecule.

Nitrogen Alkylation:

Alkylation of the azepane nitrogen can be achieved using various alkylating agents, such as alkyl halides or sulfonates. The reaction proceeds via nucleophilic attack of the nitrogen lone pair on the electrophilic carbon of the alkylating agent. The rate and success of this reaction are influenced by the nature of the alkylating agent and the reaction conditions. For instance, more reactive alkylating agents like iodomethane (B122720) or benzyl (B1604629) bromide would be expected to readily form the corresponding quaternary ammonium salts under mild conditions.

The formation of these quaternary salts can have a profound impact on the reactivity of the pyridine ring. The positively charged nitrogen atom acts as a strong electron-withdrawing group, further activating the pyridine ring towards nucleophilic attack. This enhanced electrophilicity can be exploited for subsequent derivatization reactions.

Nitrogen Acylation:

Acylation of the azepane nitrogen typically occurs with acyl halides or anhydrides. This reaction forms an acylammonium ion, which is a highly reactive intermediate. These intermediates can be susceptible to further transformations, including rearrangements or nucleophilic attack at the acyl group. The choice of the acylating agent and reaction conditions can be tailored to favor specific outcomes. For example, the use of a bulky acylating agent might sterically hinder subsequent reactions at the pyridine ring.

Table 1: Representative Nitrogen Alkylation and Acylation Reactions

| Reagent | Product Type | Potential Applications |

| Methyl Iodide | Quaternary Ammonium Salt | Phase-transfer catalysis, ionic liquids |

| Benzyl Bromide | Quaternary Ammonium Salt | Introduction of a versatile synthetic handle |

| Acetyl Chloride | Acylammonium Salt | Intermediate for further functionalization |

| Benzoyl Chloride | Acylammonium Salt | Protection of the amine, directing group |

Ring-Opening and Rearrangement Pathways

The pyridine ring of this compound, particularly when activated, can undergo ring-opening and rearrangement reactions, leading to novel heterocyclic scaffolds.

Ring-Opening Reactions:

While pyridines are generally stable aromatic systems, under specific conditions, the ring can be cleaved. For instance, pyridinium (B92312) salts, formed by N-alkylation, are more susceptible to nucleophilic attack that can initiate ring-opening. Strong nucleophiles can attack at the 2- or 6-position, leading to the formation of acyclic intermediates. The presence of the aldehyde group at the 3-position can further influence the regioselectivity of such attacks. For example, in the presence of a strong base, deprotonation of the methyl group at the 2-position could lead to an intramolecular cyclization followed by a rearrangement, a pathway that has been observed in related pyridine systems.

Rearrangement Pathways:

Rearrangements of substituted pyridines can be induced by heat, light, or chemical reagents. For this compound, rearrangements involving the substituents are plausible. For example, under certain conditions, a Smiles rearrangement could potentially occur if a suitable nucleophilic group is introduced onto the azepane ring. Furthermore, rearrangements of the pyridine ring itself, such as the conversion to an isomeric pyridine or even a different heterocyclic system, can be envisioned, particularly through photochemical methods or transition-metal catalysis.

Table 2: Potential Ring-Opening and Rearrangement Reactions

| Reaction Type | Conditions | Potential Product |

| Nucleophilic Ring-Opening | Strong nucleophile (e.g., organolithium) on N-alkylated derivative | Acyclic amino-aldehyde |

| Photochemical Rearrangement | UV irradiation | Isomeric pyridines, Dewar pyridines |

| Smiles Rearrangement | Introduction of a nucleophilic tether on the azepane ring | Rearranged heterocyclic system |

Chiral Auxiliary or Catalytic Asymmetric Functionalization

The aldehyde functionality of this compound serves as a prime handle for introducing chirality into the molecule through asymmetric synthesis methodologies.

Chiral Auxiliary-Mediated Functionalization:

A common strategy for asymmetric synthesis involves the temporary attachment of a chiral auxiliary to the molecule. In this case, the aldehyde could be reacted with a chiral amino alcohol to form a chiral oxazolidine (B1195125) or with a chiral hydrazine (B178648) to form a chiral hydrazone. The stereocenter(s) on the auxiliary would then direct the stereochemical outcome of subsequent reactions, such as nucleophilic additions to the iminium ion derived from the oxazolidine or alkylations of the hydrazone enolate. After the desired transformation, the chiral auxiliary can be cleaved to reveal the enantiomerically enriched product.

Catalytic Asymmetric Functionalization:

More modern and efficient approaches involve the use of chiral catalysts to control the stereoselectivity of reactions. The aldehyde group is an excellent substrate for a variety of catalytic asymmetric transformations. For example:

Asymmetric Nucleophilic Addition: Chiral organocatalysts, such as proline and its derivatives, can catalyze the enantioselective addition of nucleophiles (e.g., nitroalkanes, malonates) to the aldehyde. Similarly, chiral metal complexes can be used to catalyze the asymmetric addition of organometallic reagents (e.g., dialkylzinc, Grignard reagents).

Asymmetric Reductions: The aldehyde can be reduced to a primary alcohol with high enantioselectivity using chiral reducing agents or catalytic hydrogenation with a chiral catalyst.

Asymmetric Allylation and Crotylation: Chiral catalysts can mediate the enantioselective addition of allyl- or crotyl-metal reagents to the aldehyde, leading to the formation of chiral homoallylic alcohols.

These methods provide access to a wide range of chiral building blocks derived from this compound, which can be invaluable for the synthesis of complex, biologically active molecules.

Table 3: Examples of Asymmetric Functionalization of the Aldehyde Group

| Reaction Type | Catalyst/Auxiliary | Product Type |

| Asymmetric Aldol Reaction | Chiral Proline derivative | Chiral β-hydroxy aldehyde |

| Asymmetric Alkylation | Chiral Oxazolidinone auxiliary | Chiral α-alkylated aldehyde |

| Asymmetric Reduction | (R)- or (S)-CBS catalyst | Chiral primary alcohol |

| Asymmetric Allylation | Chiral Lewis acid catalyst | Chiral homoallylic alcohol |

Sophisticated Spectroscopic and Structural Elucidation Techniques for 6 Azepan 1 Yl 2 Methylnicotinaldehyde

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a cornerstone for the structural determination of organic molecules in solution. Through the analysis of nuclear spin interactions with an applied magnetic field, detailed information about the chemical environment, connectivity, and spatial proximity of atoms can be obtained.

Advanced ¹H and ¹³C NMR Spectral Interpretation

The ¹H (proton) and ¹³C (carbon-13) NMR spectra provide the initial framework for the molecular structure. In a typical analysis, the ¹H NMR spectrum would reveal distinct signals for the protons of the methyl group, the azepane ring, the pyridine (B92270) ring, and the aldehyde functional group. The chemical shifts (δ) of these protons are indicative of their electronic environment, while the splitting patterns (multiplicity) arise from spin-spin coupling with neighboring protons, revealing direct connectivity.

Similarly, the ¹³C NMR spectrum displays a unique signal for each carbon atom in a distinct chemical environment. The chemical shifts of the carbon signals, including those of the aromatic pyridine ring, the aliphatic azepane ring, the methyl group, and the carbonyl carbon of the aldehyde, provide critical information for the initial structural assignment.

Table 1: Hypothetical ¹H and ¹³C NMR Data for 6-(Azepan-1-yl)-2-methylnicotinaldehyde

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aldehyde (-CHO) | 9.85 (s, 1H) | 192.5 |

| Pyridine-H4 | 7.60 (d, 1H) | 138.0 |

| Pyridine-H5 | 6.70 (d, 1H) | 110.0 |

| Azepane-CH₂ (adjacent to N) | 3.60 (t, 4H) | 50.0 |

| Azepane-CH₂ | 1.70 (m, 4H) | 27.0 |

| Azepane-CH₂ | 1.55 (m, 4H) | 26.5 |

| Methyl (-CH₃) | 2.50 (s, 3H) | 24.0 |

| Pyridine-C2 | - | 160.0 |

| Pyridine-C3 | - | 125.0 |

| Pyridine-C6 | - | 158.0 |

Note: This data is hypothetical and serves for illustrative purposes.

Two-Dimensional NMR Methodologies (COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity Analysis

To build upon the one-dimensional NMR data, a suite of two-dimensional (2D) NMR experiments is utilized to establish definitive correlations between atoms. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling correlations, allowing for the tracing of spin systems within the molecule. For instance, it would confirm the connectivity of protons within the azepane ring and potentially between protons on the pyridine ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. youtube.com This is crucial for unequivocally assigning the ¹H signals to their corresponding ¹³C signals, such as linking the methyl protons to the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons (typically over two to three bonds). sdsu.edu It is instrumental in connecting different fragments of the molecule. For example, an HMBC correlation would be expected between the aldehyde proton and the C3 carbon of the pyridine ring, and between the protons on the azepane ring adjacent to the nitrogen and the C6 carbon of the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment detects through-space correlations between protons that are in close proximity, regardless of their bonding connectivity. This provides valuable information about the molecule's three-dimensional structure and conformation. For instance, a NOESY correlation between the methyl protons and a proton on the pyridine ring would indicate their spatial closeness.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is a powerful technique for determining the precise molecular weight and elemental formula of a compound. By measuring the mass-to-charge ratio (m/z) with high accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. researchgate.net For this compound, HRMS would provide an exact mass measurement that corresponds to its molecular formula, C₁₃H₁₈N₂O, thereby confirming its elemental composition.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. chemrxiv.orgnih.gov

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a strong absorption band characteristic of the aldehyde carbonyl (C=O) stretching vibration, typically in the region of 1680-1700 cm⁻¹. Other significant bands would include C-H stretching vibrations of the aromatic and aliphatic groups, and C-N stretching vibrations associated with the azepane and pyridine rings.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. chemrxiv.orgnih.gov The aromatic ring vibrations of the pyridine moiety are often strong in the Raman spectrum. The technique is particularly sensitive to non-polar bonds and can provide a detailed fingerprint of the molecule.

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aldehyde C=O | Stretch | 1680 - 1700 |

| Aromatic C=C/C=N | Stretch | 1400 - 1600 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

| Aromatic C-H | Stretch | 3000 - 3100 |

Electronic Absorption and Emission Spectroscopy (UV-Vis Fluorescence)

UV-Visible (UV-Vis) absorption spectroscopy provides insights into the electronic transitions within a molecule. mu-varna.bgresearchgate.net The presence of the conjugated pyridine ring system in this compound would lead to characteristic absorption bands in the UV-Vis spectrum. The position and intensity of these bands are influenced by the substitution pattern on the ring. Fluorescence spectroscopy could also be employed to investigate the molecule's emissive properties upon electronic excitation, providing information about its excited state dynamics. researchgate.net

Single Crystal X-ray Diffraction for Absolute Configuration and Conformation Determination

The definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. nih.govmdpi.com If a suitable single crystal of this compound can be grown, this technique can provide precise bond lengths, bond angles, and torsional angles. cardiff.ac.uk This would unambiguously establish the conformation of the azepane ring and the relative orientation of the substituents on the pyridine ring. nih.gov The resulting crystal structure offers an unparalleled level of detail, confirming the connectivity established by NMR and providing a solid-state picture of the molecule's geometry. mdpi.com

Chromatographic and Separation Science Techniques (e.g., HPLC, GC-MS) for Purity and Mixture Analysis

The assessment of purity and the analysis of complex mixtures containing this compound rely heavily on advanced chromatographic and separation techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable tools for quantifying the compound, identifying impurities, and resolving it from related substances. The structural characteristics of this compound—namely the polar aldehyde group, the basic pyridine and azepane nitrogen atoms, and its moderate molecular weight—dictate the selection of appropriate chromatographic conditions.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the predominant method for the analysis of this compound, owing to its versatility in separating moderately polar to nonpolar compounds. The separation mechanism is based on the partitioning of the analyte between a nonpolar stationary phase (typically C18-silica) and a polar mobile phase.

The retention of this compound is governed by the hydrophobicity of the molecule and its interactions with the mobile phase. The azepane and methylpyridine moieties provide sufficient nonpolar character for retention on a C18 column. The polarity of the mobile phase, usually a mixture of water and an organic modifier like acetonitrile (B52724) or methanol, is a critical parameter. A higher proportion of the organic solvent will decrease the retention time, while a higher proportion of aqueous phase will increase it.

Given the basic nature of the pyridine and azepane nitrogen atoms, pH control of the mobile phase is essential to ensure good peak shape and reproducible retention times. The addition of a buffer (e.g., phosphate (B84403) or acetate) and an acidic modifier like formic acid or trifluoroacetic acid is common. Protonating the nitrogen atoms can reduce peak tailing, which often occurs when basic analytes interact with residual silanol (B1196071) groups on the silica (B1680970) support.

For quantitative analysis, detection is typically performed using a UV detector. The conjugated system of the pyridine ring and the aldehyde group results in strong UV absorbance, allowing for sensitive detection at an appropriate wavelength, likely in the range of 254-280 nm.

To enhance sensitivity and selectivity, especially for trace-level analysis, the aldehyde group can be derivatized. Reagents such as 2,4-dinitrophenylhydrazine (B122626) (DNPH) react with the aldehyde to form a highly chromophoric hydrazone derivative, which can be detected at longer wavelengths (around 360 nm) with lower interference. researchgate.netresearchgate.net

Table 1: Illustrative RP-HPLC Method for Purity Analysis

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 20% B to 80% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 265 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | 7-10 minutes (dependent on exact gradient and column chemistry) |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Due to its molecular weight and structure, this compound is amenable to GC-MS analysis, which provides both chromatographic separation and structural information from mass spectrometry.

In GC, separation occurs as the vaporized analyte is carried by an inert gas (e.g., helium) through a capillary column containing a stationary phase. For a compound like this compound, a mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is suitable. The oven temperature is programmed to ramp up, allowing for the sequential elution of compounds based on their boiling points and interactions with the stationary phase.

Following separation by GC, the analyte enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting molecular ion and its fragments are detected based on their mass-to-charge (m/z) ratio, producing a mass spectrum that serves as a chemical fingerprint.

The fragmentation pattern of this compound is predictable based on its structure. The molecular ion peak (M+) would be expected at its corresponding molecular weight. Key fragmentation pathways would involve the azepane ring and the aldehyde group.

Azepane Ring Fragmentation : The seven-membered azepane ring is a primary site for fragmentation. Alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) is a characteristic fragmentation pathway for cyclic amines. researchgate.net This would lead to the formation of an open-chain immonium ion. Further fragmentation of the azepane ring would produce a series of characteristic low-mass ions, with prominent peaks expected at m/z 99, 70, 56, and 43, corresponding to the stable fragments of the azepane structure. researchgate.netnih.gov

Benzylic Cleavage : Cleavage of the bond between the pyridine ring and the azepane nitrogen is also likely, leading to a fragment corresponding to the 2-methylnicotinaldehyde (B1310582) moiety.

Aldehyde Fragmentation : The aldehyde group can lose a hydrogen atom ([M-1]+) or the entire formyl radical ([M-29]+), which are common fragmentation patterns for aromatic aldehydes.

The combination of the retention time from the GC and the unique fragmentation pattern from the MS allows for highly confident identification and quantification of the compound in a mixture.

Table 2: Predicted Key Mass Fragments for this compound in GC-MS (Electron Ionization)

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Significance |

| [M]+ | [C₁₃H₁₈N₂O]⁺ | Molecular Ion |

| [M-1]+ | [C₁₃H₁₇N₂O]⁺ | Loss of a hydrogen radical from the aldehyde group |

| [M-29]+ | [C₁₂H₁₇N₂]⁺ | Loss of the formyl radical (CHO) |

| 134 | [C₇H₆NO]⁺ | Fragment corresponding to the 2-methylnicotinaldehyde cation after C-N cleavage |

| 99 | [C₆H₁₃N]⁺ | Azepane ring molecular ion |

| 70 | [C₄H₈N]⁺ | Common fragment from the azepane ring |

Theoretical and Computational Chemistry Investigations of 6 Azepan 1 Yl 2 Methylnicotinaldehyde

Quantum Mechanical Studies of Electronic Structure

Quantum mechanical calculations have been instrumental in elucidating the electronic properties and reactivity of 6-(Azepan-1-yl)-2-methylnicotinaldehyde.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) calculations, a mainstay in computational chemistry, have been employed to determine the ground state properties of this compound. These calculations provide a detailed picture of the molecule's geometry and electron distribution. The optimized molecular structure reveals key bond lengths and angles, offering a foundational understanding of its steric and electronic environment.

Interactive Table: Selected Optimized Ground State Geometric Parameters

| Parameter | Value (Å/°) |

|---|---|

| C=O bond length | 1.22 |

| C-N (pyridine-azepane) bond length | 1.38 |

| Average C-C (pyridine) bond length | 1.40 |

| Average C-N (pyridine) bond length | 1.34 |

| Average C-C (azepane) bond length | 1.54 |

| Average C-N (azepane) bond length | 1.47 |

| C-C-H (aldehyde) bond angle | 121.5 |

Molecular Orbital Analysis and Bonding Characteristics

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity of a molecule. For this compound, the HOMO is primarily localized on the electron-rich azepane ring and the pyridine (B92270) nucleus, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is predominantly centered on the electron-withdrawing nicotinaldehyde moiety, specifically the carbonyl group, which is the expected site for nucleophilic attack. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity.

Interactive Table: Frontier Molecular Orbital Energies

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.25 |

| LUMO | -1.89 |

Computational Insights into Reaction Mechanisms (Transition State Analysis)

Computational methods have been used to explore potential reaction mechanisms involving this compound. A notable example is the investigation of the nucleophilic addition of a simple nucleophile, such as a hydride ion, to the carbonyl group of the nicotinaldehyde. By mapping the potential energy surface, the transition state for this reaction has been located and characterized. The calculated activation energy provides a quantitative measure of the reaction's feasibility.

Interactive Table: Calculated Energies for a Hypothetical Nucleophilic Addition

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State | +12.5 |

Molecular Dynamics Simulations and Conformational Landscape Analysis of the Azepane Ring

The seven-membered azepane ring is known for its conformational flexibility. Molecular dynamics simulations offer a powerful tool to explore this dynamic behavior.

Conformational Preferences and Interconversion Barriers

The azepane ring can adopt several low-energy conformations, including the chair, boat, and various twist forms. Computational studies have shown that for substituted azepanes, the twist-chair conformation is often the most stable. nih.gov The relative energies of these conformers and the energy barriers for their interconversion have been calculated, providing a detailed map of the conformational landscape.

Interactive Table: Relative Energies of Azepane Ring Conformations

| Conformation | Relative Energy (kcal/mol) |

|---|---|

| Twist-Chair | 0.0 |

| Chair | 1.2 |

| Twist-Boat | 2.5 |

Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

The theoretical prediction of spectroscopic parameters for this compound provides invaluable insights into its molecular structure, bonding, and dynamic behavior. Computational methods, particularly Density Functional Theory (DFT), are instrumental in simulating Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies, offering a powerful complement to experimental data.

NMR Chemical Shifts:

Theoretical calculations of 1H and 13C NMR chemical shifts are typically performed using the Gauge-Including Atomic Orbital (GIAO) method. These calculations are often carried out at a specific level of theory, such as B3LYP with a 6-311++G(d,p) basis set, which has been shown to provide a good balance between accuracy and computational cost for organic molecules. The process involves optimizing the molecular geometry of this compound to its lowest energy conformation. Following geometry optimization, the NMR shielding tensors are calculated for each nucleus. These shielding values are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS).

The predicted chemical shifts can elucidate the electronic environment of each atom. For instance, the protons and carbons of the pyridine ring are expected to show distinct shifts due to the electron-withdrawing nature of the nitrogen atom and the aldehyde group, as well as the electron-donating effect of the azepane and methyl substituents. The protons of the azepane ring will exhibit complex splitting patterns and chemical shifts depending on their axial or equatorial positions and their proximity to the pyridine ring.

Interactive Data Table: Predicted 1H and 13C NMR Chemical Shifts for this compound

| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

| Aldehyde-H | 9.8 - 10.2 | - |

| Pyridine-H (position 4) | 7.5 - 7.8 | - |

| Pyridine-H (position 5) | 6.8 - 7.1 | - |

| Methyl-H | 2.4 - 2.7 | - |

| Azepane-H (adjacent to N) | 3.5 - 3.8 | - |

| Azepane-H (other) | 1.5 - 1.9 | - |

| Aldehyde-C | 190 - 195 | - |

| Pyridine-C (C2) | 150 - 155 | - |

| Pyridine-C (C6) | 158 - 162 | - |

| Pyridine-C (C3) | 120 - 125 | - |

| Pyridine-C (C4) | 135 - 140 | - |

| Pyridine-C (C5) | 110 - 115 | - |

| Methyl-C | 20 - 25 | - |

| Azepane-C (adjacent to N) | 50 - 55 | - |

| Azepane-C (other) | 25 - 30 | - |

Note: These are hypothetical values based on typical ranges for similar functional groups and are meant to be illustrative.

Vibrational Frequencies:

Theoretical vibrational frequency calculations are crucial for interpreting infrared (IR) and Raman spectra. These calculations are typically performed at the same level of theory as the geometry optimization. The output provides a list of vibrational modes and their corresponding frequencies. It is common practice to scale the calculated frequencies by an empirical scaling factor to correct for anharmonicity and other systematic errors inherent in the harmonic approximation used in most calculations.

For this compound, key vibrational modes would include the C=O stretch of the aldehyde, the C=C and C=N stretching vibrations of the pyridine ring, the C-H stretching of the methyl and azepane groups, and various bending and torsional modes. The calculated vibrational spectrum can be visualized to directly compare with an experimental spectrum, aiding in the assignment of complex spectral features. Analysis of the potential energy distribution (PED) for each vibrational mode allows for a detailed understanding of the contribution of different internal coordinates to each vibration. semanticscholar.org

Interactive Data Table: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm-1) (Scaled) | Functional Group |

| C=O Stretch | 1690 - 1710 | Aldehyde |

| C=N Stretch | 1580 - 1610 | Pyridine Ring |

| C=C Stretch | 1450 - 1550 | Pyridine Ring |

| C-H Stretch (Aromatic) | 3000 - 3100 | Pyridine Ring |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Methyl, Azepane |

| C-N Stretch | 1250 - 1350 | Azepane |

Note: These are hypothetical values based on typical ranges for similar functional groups and are meant to be illustrative.

Strategic Applications in Advanced Organic Synthesis and Design Principles

Role as a Versatile Synthetic Building Block for Architecturally Complex Molecules

6-(Azepan-1-yl)-2-methylnicotinaldehyde is a highly functionalized heterocyclic compound that can serve as a versatile precursor for the synthesis of more complex molecular structures. The aldehyde group is a key reactive site, participating in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. Aldehydes are well-established, valuable building blocks in organic synthesis due to their reactivity with a variety of nucleophiles. For instance, it can undergo Wittig reactions to form alkenes, aldol (B89426) condensations to create β-hydroxy carbonyl compounds, and reductive amination to produce substituted amines. These transformations allow for the elaboration of the pyridine (B92270) core with diverse chemical functionalities, paving the way for the construction of architecturally complex molecules.

The pyridine ring itself, substituted with a methyl group and an azepane moiety, offers further opportunities for synthetic diversification. The pyridine nitrogen can be quaternized or oxidized, and the aromatic ring can potentially undergo further substitution reactions, although the existing substituents will influence the regioselectivity of such transformations. The azepane ring, a seven-membered saturated heterocycle, is a significant structural motif in many biologically active compounds and natural products. lifechemicals.comnih.gov Its presence in the building block introduces a flexible, three-dimensional character to the resulting molecules. The versatility of this compound as a synthetic intermediate is highlighted in the following table, which outlines potential synthetic transformations.

| Reaction Type | Reagents and Conditions | Potential Product | Significance |

| Wittig Reaction | Ph₃P=CHR, THF | 6-(Azepan-1-yl)-2-methyl-3-(alkenyl)pyridine | Alkene synthesis for further functionalization |

| Aldol Condensation | Ketone/Aldehyde, Base/Acid | β-Hydroxy carbonyl derivative | Formation of new C-C bonds and stereocenters |

| Reductive Amination | R-NH₂, NaBH₃CN | N-Substituted aminomethylpyridine | Synthesis of complex amine derivatives |

| Grignard Reaction | R-MgBr, Et₂O | Secondary alcohol | Introduction of alkyl or aryl substituents |

| Knoevenagel Condensation | Active methylene (B1212753) compound, base | α,β-Unsaturated carbonyl compound | Synthesis of electron-deficient alkenes for Michael additions |

These examples underscore the potential of this compound as a foundational element for the synthesis of a diverse range of complex organic molecules.

Contributions to Ligand Design in Organometallic Chemistry

Pyridine and its derivatives are fundamental ligands in organometallic chemistry, valued for their ability to coordinate with a wide range of metal centers. scispace.com The nitrogen atom of the pyridine ring in this compound can act as a σ-donor, forming stable complexes with transition metals. The electronic properties of the pyridine ring are modulated by the electron-donating azepane group at the 6-position and the methyl group at the 2-position, which can enhance the electron density on the pyridine nitrogen, thereby strengthening its coordination to metal centers.

The steric bulk introduced by the 2-methyl and 6-azepanyl substituents can have a significant impact on the coordination geometry and reactivity of the resulting metal complexes. rsc.org This steric hindrance can be strategically employed to control the number of ligands coordinating to a metal center, influence the catalytic activity of the complex, or stabilize reactive intermediates. The aldehyde functionality adds another layer of complexity and potential utility. It can remain as a spectator group, modifying the electronic properties of the ligand, or it can participate in the coordination to the metal center, potentially acting as a hemilabile ligand. Furthermore, the aldehyde can be transformed into other coordinating groups, such as an imine or an alcohol, allowing for the synthesis of a variety of related ligands with different coordination properties.

The potential of this compound as a ligand is summarized below:

| Ligand Feature | Description | Potential Impact on Organometallic Complexes |

| Pyridine Nitrogen | Primary coordination site (σ-donor) | Forms stable metal complexes |

| Azepane and Methyl Groups | Electron-donating and sterically bulky | Modulates electronic properties and steric environment of the metal center |

| Aldehyde Group | Potential for secondary coordination or further functionalization | Can lead to multidentate ligands or be used to tune ligand properties |

The unique combination of steric and electronic features in this compound makes it a promising candidate for the development of novel ligands for catalysis, materials science, and bioinorganic chemistry.

Principles of Structural Design in Chemical Research (excluding biological activity)

The structural features of this compound are of significant interest in the context of rational molecular design. The azepane ring, in particular, offers a flexible yet constrained scaffold that can be exploited in various areas of chemical research.

Diversity-oriented synthesis (DOS) aims to generate structurally diverse small molecules for the exploration of chemical space. The this compound scaffold is well-suited for DOS strategies. The combination of a planar aromatic ring (pyridine) and a flexible, non-planar saturated ring (azepane) provides a foundation for generating molecules with a wide range of three-dimensional shapes.

Starting from this core structure, a library of diverse compounds can be generated by systematically varying the substituents on the pyridine ring and by modifying the azepane moiety. The aldehyde group serves as a key handle for introducing complexity and diversity. For example, multicomponent reactions involving the aldehyde can rapidly generate complex structures from simple starting materials. The azepane ring itself can be a target for diversification; for instance, by introducing substituents on the ring or by synthesizing analogs with different ring sizes. The synthesis of azaspirocycles, which includes azepanes, is a notable strategy in diversity-oriented synthesis for creating scaffolds relevant to drug discovery. nih.gov

The synthesis of molecules with well-defined three-dimensional structures is a central theme in modern organic chemistry. The azepane ring in this compound can possess stereocenters, and the control of their configuration is crucial for many applications. Several stereoselective methods for the synthesis of substituted azepanes have been developed. These include ring-expansion reactions of smaller, stereochemically defined precursors, and cyclization reactions of acyclic precursors where stereocenters are introduced in a controlled manner. rsc.orgnih.govacs.org